molecular formula C17H12N6O2S B2819727 6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868968-15-4

6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2819727
M. Wt: 364.38
InChI Key: JARADIHYBWHLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C17H12N6O2S and its molecular weight is 364.38. The purity is usually 95%.
BenchChem offers high-quality 6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Diabetic Applications

A series of triazolo-pyridazine derivatives, including compounds related to the chemical structure , were synthesized and evaluated for their potential as anti-diabetic medications. These compounds were assessed for their ability to inhibit Dipeptidyl peptidase-4 (DPP-4), a target for diabetes management. The synthesis involved a two-step process, starting with the formation of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine. The compounds exhibited significant DPP-4 inhibition potential, both in silico and in vitro, alongside insulinotropic activities in cell models. They also demonstrated antioxidant properties and a tolerable cytotoxicity profile, making them promising candidates for anti-diabetic therapy (Bindu, Vijayalakshmi, & Manikandan, 2019).

Cardiovascular Applications

Research on 1,2,4-triazolo[1,5-a]pyrimidines, which share a structural motif with the compound of interest, has shown that these derivatives can exhibit potent coronary vasodilating and antihypertensive activities. Among these, certain compounds were found to be highly effective as potential cardiovascular agents, showcasing more potent coronary vasodilating activity compared to known drugs like trapidil and displaying antihypertensive efficacy comparable to guanethidine sulfate (Sato et al., 1980).

Molecular and Structural Analysis

The compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, closely related to the chemical structure , was synthesized and analyzed through various spectroscopic techniques and X-ray diffraction. This study aimed to elucidate the structural and electronic properties of such compounds, providing insights into their potential pharmaceutical applications. Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks were utilized to understand the compound's molecular interactions, stability, and reactivity, which are crucial for designing drugs with desired properties (Sallam et al., 2021).

properties

IUPAC Name

6-[(3-nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2S/c24-23(25)13-5-3-4-12(10-13)11-26-16-8-7-15-19-20-17(22(15)21-16)14-6-1-2-9-18-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARADIHYBWHLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.